Product packaging for 1-[5-(mesityloxy)pentyl]-1H-imidazole(Cat. No.:)

1-[5-(mesityloxy)pentyl]-1H-imidazole

Cat. No.: B4963131
M. Wt: 272.4 g/mol
InChI Key: IGHGIZWSPOWWJX-UHFFFAOYSA-N
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Description

1-[5-(Mesityloxy)pentyl]-1H-imidazole is a specialty chemical compound provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Imidazole derivatives are a significant class of heterocyclic compounds in medicinal and materials chemistry due to their versatile pharmacological properties and presence in various bioactive molecules . The structure of this particular compound, featuring a pentyl linker and a mesityloxy group, suggests potential for use as a building block in organic synthesis, a precursor for ionic liquids , or a scaffold in the development of novel macrocyclic compounds for biological screening . Researchers value such derivatives for their ability to engage in hydrogen bonding and other weak interactions with biological targets, which is a key characteristic of nitrogen-based heterocycles . Further research is required to fully elucidate the specific applications, mechanism of action, and research value of this specific molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O B4963131 1-[5-(mesityloxy)pentyl]-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(2,4,6-trimethylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14-11-15(2)17(16(3)12-14)20-10-6-4-5-8-19-9-7-18-13-19/h7,9,11-13H,4-6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHGIZWSPOWWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 1 5 Mesityloxy Pentyl 1h Imidazole

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule, 1-[5-(mesityloxy)pentyl]-1H-imidazole, suggests two primary disconnections. The most apparent disconnection is at the C-N bond, separating the imidazole (B134444) ring from the 5-(mesityloxy)pentyl side chain. This approach simplifies the synthesis into two main challenges: the formation of the imidazole core and the preparation of the alkylating side chain, followed by their coupling.

A further disconnection of the 5-(mesityloxy)pentyl side chain at the ether linkage via a Williamson ether synthesis approach is also a viable strategy. This breaks the side chain down into mesitol (2,4,6-trimethylphenol) and a 5-halopentanol or a 1,5-dihalopentane. The former would require subsequent conversion of the alcohol to a leaving group for the alkylation of imidazole.

This analysis leads to a convergent synthesis plan, where the imidazole nucleus and the mesityloxy-containing fragment are prepared separately and then joined in a final coupling step.

Synthesis of Imidazole Ring Precursors

The synthesis of the imidazole core is a well-established area of heterocyclic chemistry, with both classical and contemporary methods available.

Classical and Modern Approaches to Imidazole Core Formation

Historically, the Debus-Radziszewski imidazole synthesis has been a cornerstone for the formation of imidazoles. wikipedia.orghandwiki.org This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com A modification of this method, which replaces one equivalent of ammonia with a primary amine, can yield N-substituted imidazoles directly. handwiki.org While this method is robust and still used commercially, it can sometimes result in low yields. derpharmachemica.com

Modern synthetic chemistry has introduced a variety of more efficient and milder methods for imidazole synthesis. These include:

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. numberanalytics.com

Transition Metal-Catalyzed Synthesis: Catalysts based on copper and palladium have been employed to improve the efficiency and selectivity of imidazole formation. numberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for imidazole synthesis, aligning with the principles of green chemistry. derpharmachemica.comresearchgate.net

Multi-component Reactions: Recent advancements have focused on one-pot processes that form multiple bonds in a single operation, often with high regioselectivity. rsc.org

A comparison of some common imidazole synthesis methods is presented below:

Synthesis MethodKey ReagentsAdvantagesDisadvantages
Debus-Radziszewski1,2-dicarbonyl, aldehyde, ammoniaCommercially used, readily available starting materials wikipedia.orgscribd.comCan have low yields derpharmachemica.com
Van LeusenTosylmethyl isocyanide (TosMIC), aldehyde/ketoneGood for substituted imidazoles numberanalytics.comTosMIC can be moisture sensitive
Metal-CatalyzedTransition metals (e.g., Cu, Pd)High efficiency and selectivity numberanalytics.comCatalyst cost and removal
Microwave-AssistedVarious precursorsRapid, high yields, green chemistry approach derpharmachemica.comresearchgate.netRequires specialized equipment

Strategies for N-Alkylation of Imidazole Ring Systems

The introduction of the alkyl side chain onto the imidazole nitrogen is a crucial step. This is typically achieved through an SN2 reaction between imidazole and a suitable alkyl halide. researchgate.net Imidazole itself can act as a nucleophile, but its reactivity is enhanced by deprotonation with a base to form the imidazolate anion, which is a much stronger nucleophile. reddit.com

Common bases used for this purpose include potassium hydroxide, sodium hydride, and potassium carbonate. researchgate.netciac.jl.cn The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) being commonly employed. lookchem.com

The regioselectivity of alkylation can be an issue in unsymmetrically substituted imidazoles. otago.ac.nz However, for the synthesis of the target molecule, starting with unsubstituted imidazole circumvents this problem. The reaction of imidazole with an alkyl halide generally proceeds via an SN2 mechanism. researchgate.net

Preparation of Mesityloxy-Containing Building Blocks

The synthesis of the 5-(mesityloxy)pentyl side chain, likely in the form of an alkyl halide such as 1-bromo-5-(mesityloxy)pentane , is a key preparatory step. This building block is not commonly available commercially and would need to be synthesized.

A plausible route involves the Williamson ether synthesis , a well-established method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com In this case, mesitol (2,4,6-trimethylphenol) would be deprotonated with a strong base to form the corresponding phenoxide. This phenoxide would then be reacted with a large excess of a 1,5-dihaloalkane, such as 1,5-dibromopentane (B145557) or 1-bromo-5-chloropentane (B104276), to favor mono-alkylation.

The synthesis of 1-bromo-5-chloropentane itself can be achieved from tetrahydrofuran (B95107) by reaction with acetyl chloride followed by hydrobromic acid. google.comguidechem.com

The general reaction is as follows:

Mesityl-OH + Base → Mesityl-O⁻ Mesityl-O⁻ + Br-(CH₂)₅-Br (excess) → Mesityl-O-(CH₂)₅-Br

The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-ether byproduct.

Construction of the Pentyl Ether Linkage

As detailed in the preceding section, the Williamson ether synthesis is the most direct and widely used method for constructing the C-O-C ether bond in the mesityloxy-pentyl fragment. byjus.comtcichemicals.com The reaction involves the nucleophilic substitution of a halide by the mesityl oxide anion. masterorganicchemistry.com

Key parameters for a successful Williamson ether synthesis include:

Base: A strong base is required to fully deprotonate the phenolic hydroxyl group of mesitol. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic byproduct (H₂).

Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction may require heating to proceed at a reasonable rate, although this also increases the likelihood of elimination side reactions if the alkyl halide is secondary or tertiary. For a primary halide like 1,5-dibromopentane, substitution is strongly favored. byjus.com

Optimization of Coupling Reactions and Reaction Conditions

The final step in the proposed synthesis is the N-alkylation of imidazole with the prepared 1-bromo-5-(mesityloxy)pentane. The optimization of this coupling reaction is critical for achieving a high yield of the final product.

Several factors influence the outcome of the N-alkylation:

Base: The choice and stoichiometry of the base are important. A variety of bases can be used, from strong bases like NaH to weaker bases like K₂CO₃. researchgate.netciac.jl.cn The use of a solid-supported base, such as KOH on alumina, can simplify work-up and purification. ciac.jl.cn

Solvent: The solvent can have a significant impact on the reaction rate and yield. numberanalytics.com Polar aprotic solvents are generally preferred for SN2 reactions. lookchem.com An aqueous basic medium with a phase-transfer catalyst like sodium dodecyl sulfate (B86663) (SDS) has also been shown to be effective for N-alkylation of imidazoles. lookchem.com

Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Room temperature or slightly elevated temperatures (e.g., 50-80 °C) are often sufficient. researchgate.netlookchem.com

Leaving Group: While bromide is a good leaving group, other halides (like iodide) or sulfonate esters (tosylates, mesylates) on the pentyl chain could also be used and may affect the reaction rate. masterorganicchemistry.com

A systematic approach to optimization would involve screening different combinations of these parameters to identify the conditions that provide the highest yield and purity of this compound.

The following table summarizes potential conditions for the N-alkylation reaction:

ParameterCondition 1Condition 2Condition 3
BaseNaHK₂CO₃KOH/Al₂O₃
SolventDMFAcetonitrileToluene
TemperatureRoom Temperature80 °C60 °C

Stereoselective Synthesis Considerations

One common approach involves the use of a chiral auxiliary. This would entail attaching a chiral molecule to the imidazole or the pentyl precursor, which would then direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary would be removed.

Alternatively, asymmetric catalysis could be employed. A chiral catalyst, such as a metal complex with a chiral ligand, could be used to facilitate a key bond-forming reaction in a stereoselective manner. For instance, in the alkylation of the imidazole nitrogen with the 5-(mesityloxy)pentyl group, a chiral phase-transfer catalyst might be used to achieve enantioselectivity if a chiral center were present on the pentyl chain.

A study on the stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones highlights methods such as diastereoselective or enantioselective lithiation. nih.gov While structurally different, this demonstrates a potential pathway for creating chiral imidazoles that could be adapted. nih.gov

Table 1: Potential Stereoselective Synthesis Strategies (Hypothetical for Chiral Variants)

StrategyDescriptionPotential Application
Chiral Auxiliary A removable chiral group is attached to a starting material to control the stereochemistry of a reaction.Attachment of a chiral auxiliary to the imidazole ring or the pentyl precursor to guide the formation of a stereocenter.
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one stereoisomer over another.Use of a chiral metal complex or organocatalyst in the key bond-forming step to create a chiral center on the pentyl chain.
Enantioselective Lithiation Deprotonation with a chiral base to create a chiral intermediate.Could be explored for functionalization of the imidazole ring or pentyl chain if a suitable prochiral substrate is designed.

It is important to note that the applicability of these methods to "this compound" would depend on the specific design of a chiral analogue.

Purification and Isolation Protocols

The purification and isolation of this compound from a reaction mixture are critical steps to obtain the compound in high purity. Based on general laboratory practices for imidazole derivatives, a combination of techniques would be employed.

Following the synthesis, the crude product would typically be subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. Extraction with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), would transfer the desired product to the organic phase.

The primary method for purification of imidazole compounds is often column chromatography over silica (B1680970) gel. nih.gov The choice of eluent is crucial for achieving good separation. A gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate or methanol, is a common strategy. nih.gov Thin-layer chromatography (TLC) would be used to monitor the separation and identify the fractions containing the pure product.

Crystallization is another valuable purification technique. If the compound is a solid at room temperature, dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can lead to the formation of pure crystals, leaving impurities behind in the mother liquor.

Table 2: General Purification and Isolation Protocols for Imidazole Derivatives

TechniqueDescriptionTypical Parameters
Aqueous Work-up Washing the reaction mixture with water or brine to remove inorganic byproducts.Use of a separatory funnel to partition between an organic solvent and an aqueous phase.
Solvent Extraction Transferring the product from an aqueous phase to an immiscible organic solvent.Solvents like ethyl acetate, dichloromethane, or chloroform (B151607) are commonly used.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). nih.govEluent systems often consist of mixtures of hexanes and ethyl acetate or dichloromethane and methanol. nih.gov
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals.The choice of solvent is critical and is determined empirically.
Vacuum Drying Removal of residual solvents from the isolated product under reduced pressure. nih.govOften performed at room temperature or slightly elevated temperatures. nih.gov

Advanced Structural Elucidation of 1 5 Mesityloxy Pentyl 1h Imidazole

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-resolution mass spectrometry is a fundamental tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-[5-(mesityloxy)pentyl]-1H-imidazole, the molecular formula is C₁₇H₂₄N₂O.

The theoretical exact mass can be calculated by summing the masses of the constituent atoms:

17 atoms of Carbon (¹²C) = 17 × 12.000000 = 204.000000

24 atoms of Hydrogen (¹H) = 24 × 1.007825 = 24.187800

2 atoms of Nitrogen (¹⁴N) = 2 × 14.003074 = 28.006148

1 atom of Oxygen (¹⁶O) = 1 × 15.994915 = 15.994915

Calculated Exact Mass: 272.188863 Da

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 273.19669. This high degree of accuracy allows for the confident assignment of the molecular formula C₁₇H₂₄N₂O, distinguishing it from other potential isobaric compounds.

Table 1: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₇H₂₅N₂O⁺273.19614
[M+Na]⁺C₁₇H₂₄N₂NaO⁺295.17808

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A complete NMR analysis of this compound would involve ¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Imidazole (B134444) Ring Protons: The three protons on the imidazole ring are expected to appear as distinct signals. The proton at the C2 position (H-2) typically appears as a singlet furthest downfield due to the influence of both adjacent nitrogen atoms, predicted around 7.5-7.7 ppm. The protons at the C4 and C5 positions (H-4 and H-5) would appear as two distinct signals, likely triplets or multiplets due to coupling with each other, in the range of 6.8-7.2 ppm hmdb.ca.

Pentyl Chain Protons: The methylene groups of the pentyl chain will exhibit characteristic chemical shifts. The methylene group attached to the imidazole nitrogen (N-CH₂) is expected to be the most deshielded of the chain, appearing as a triplet around 4.0-4.2 ppm. The methylene group attached to the mesityloxy oxygen (O-CH₂) would also be deshielded, appearing as a triplet around 3.8-4.0 ppm. The remaining three methylene groups in the middle of the chain would resonate as multiplets in the more upfield region of 1.2-1.9 ppm.

Mesityl Group Protons: The mesityl group has two aromatic protons which are chemically equivalent due to symmetry and will appear as a singlet around 6.7-6.9 ppm. The three methyl groups also have distinct chemical environments. The two ortho-methyl groups are equivalent and will produce a singlet at approximately 2.2-2.3 ppm, integrating to six protons. The single para-methyl group will appear as a separate singlet, slightly upfield, around 2.1-2.2 ppm, integrating to three protons.

Coupling constant analysis would reveal through-bond connectivity. For instance, the triplet nature of the N-CH₂ and O-CH₂ signals would arise from coupling (typically with J ≈ 7 Hz) to the adjacent CH₂ groups in the pentyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegration
Imidazole H-27.5 - 7.7s1H
Imidazole H-4/H-56.8 - 7.2m2H
N-CH₂ (pentyl)4.0 - 4.2t2H
O-CH₂ (pentyl)3.8 - 4.0t2H
-(CH₂)₃- (pentyl)1.2 - 1.9m6H
Mesityl Ar-H6.7 - 6.9s2H
ortho-CH₃ (mesityl)2.2 - 2.3s6H
para-CH₃ (mesityl)2.1 - 2.2s3H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Imidazole Ring Carbons: The C2 carbon is the most downfield of the imidazole carbons, expected around 137-139 ppm. The C4 and C5 carbons would appear in the range of 118-129 ppm.

Pentyl Chain Carbons: The carbons directly attached to the heteroatoms will be the most downfield in the chain. The N-CH₂ carbon is predicted around 48-50 ppm, and the O-CH₂ carbon around 68-70 ppm. The other three methylene carbons will resonate in the 22-30 ppm range.

Mesityl Group Carbons: The oxygen-bearing aromatic carbon (C-O) would be the most downfield of the aromatic signals, around 155-157 ppm. The methyl-substituted aromatic carbons (ortho-C and para-C) are expected around 129-135 ppm, while the unsubstituted aromatic carbons (CH) would be around 128-130 ppm. The methyl carbons will appear in the upfield region, with the ortho-methyls around 16-18 ppm and the para-methyl around 20-21 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted δ (ppm)
Imidazole C-2137 - 139
Imidazole C-4/C-5118 - 129
N-CH₂ (pentyl)48 - 50
O-CH₂ (pentyl)68 - 70
-(CH₂)₃- (pentyl)22 - 30
Mesityl C-O155 - 157
Mesityl C-CH₃129 - 135
Mesityl C-H128 - 130
para-CH₃ (mesityl)20 - 21
ortho-CH₃ (mesityl)16 - 18

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between adjacent methylene groups in the pentyl chain, confirming the integrity of the five-carbon linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov It would be used to definitively assign each carbon signal based on the assignment of its attached proton(s). For example, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~49 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

From the N-CH₂ protons of the pentyl chain to the C2 and C5 carbons of the imidazole ring.

From the O-CH₂ protons of the pentyl chain to the C-O carbon of the mesityl ring.

From the aromatic protons of the mesityl group to the methyl carbons and the C-O carbon.

From the mesityl methyl protons to the aromatic carbons of the mesityl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the molecule in solution, for example, by showing correlations between the protons of the N-CH₂ group and the H-5 proton of the imidazole ring, or between the O-CH₂ protons and the ortho-methyl protons of the mesityl group.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The predicted IR spectrum of this compound would show several characteristic absorption bands:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations from both the imidazole and mesityl rings are expected in the region of 3030-3150 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups in the pentyl chain and mesityl substituent would appear as strong absorptions in the 2850-2960 cm⁻¹ region docbrown.info.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ range researchgate.netnih.gov. The mesityl ring C=C stretching would also contribute to absorptions in this region.

C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether C-O stretching is predicted to be in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Out-of-Plane C-H Bending: The C-H out-of-plane bending vibrations of the substituted aromatic rings can provide information about the substitution pattern. For the 1,2,3,5-tetrasubstituted mesityl ring, a characteristic band is expected around 850 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3030 - 3150Aromatic C-HStretching
2850 - 2960Aliphatic C-HStretching
1450 - 1600Imidazole & Mesityl C=C/C=NRing Stretching
1200 - 1250Aryl-O-AlkylAsymmetric C-O Stretching
1020 - 1075Aryl-O-AlkylSymmetric C-O Stretching
~850Aromatic C-HOut-of-Plane Bending

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles.

Key structural features that would be elucidated include:

Planarity of Rings: The imidazole and mesityl rings are expected to be largely planar.

Conformation of the Pentyl Chain: The flexible pentyl chain can adopt various conformations. In the solid state, it would likely adopt an extended, low-energy conformation to optimize crystal packing.

Intermolecular Interactions: The crystal packing would be determined by intermolecular forces such as van der Waals interactions and potentially weak C-H···N or C-H···π hydrogen bonds, which would stabilize the crystal lattice google.commdpi.com. The absence of strong hydrogen bond donors means that packing will be primarily driven by shape-fitting and dispersion forces.

This comprehensive suite of analytical techniques would allow for the complete and unambiguous structural elucidation of this compound.

Other Advanced Spectroscopic and Microscopic Techniques for Material Characterization

While techniques like Atomic Force Microscopy (AFM), Secondary Ion Mass Spectrometry (SIMS), and Scanning Electron Microscopy (SEM) are powerful tools for the characterization of thin films and surfaces of chemical compounds, a thorough review of scientific literature reveals a lack of specific studies applying these methods to this compound.

AFM would be theoretically applicable to study the surface topography of a thin film of the compound, providing insights into its morphology, roughness, and any crystalline structures that may form. SIMS could, in principle, be used to determine the elemental and isotopic composition of the surface and near-surface regions of a sample, which would be useful for purity analysis and the detection of trace contaminants. SEM would be employed to visualize the surface features of the compound at a microscopic level, potentially revealing details about its crystal habit or the structure of any self-assembled monolayers.

However, at present, there are no published research findings detailing the use of these specific advanced microscopic techniques for the material characterization of this compound. The existing body of research has primarily focused on its synthesis and basic spectroscopic characterization through methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry for molecular structure confirmation rather than its solid-state or surface properties.

Future research may explore the application of these techniques to understand the material properties of this compound, particularly if the compound finds applications in areas such as coatings, thin films, or as a functionalized surface agent. Such studies would provide valuable data on its nanoscale characteristics and behavior.

Computational and Theoretical Investigations of 1 5 Mesityloxy Pentyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 1-[5-(mesityloxy)pentyl]-1H-imidazole, DFT calculations can provide a detailed understanding of its electronic properties and reactivity. By solving the Kohn-Sham equations, one can determine the ground-state electron density and, from it, derive various molecular properties. These calculations are fundamental for predicting the molecule's behavior in chemical reactions and its interactions with other molecules. The choice of functional and basis set is critical for obtaining accurate results and is typically selected based on the specific properties being investigated and validated against experimental data where available.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich mesitylene (B46885) and imidazole (B134444) rings, which can act as electron donors. The LUMO, conversely, would be distributed over the aromatic systems, representing the most likely sites for nucleophilic attack. The energy gap can be used to predict the molecule's susceptibility to electronic excitation and charge transfer interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-0.75
HOMO-LUMO Gap5.50

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

In this compound, the ESP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the mesityloxy group, as these are the most electronegative atoms. nih.gov The hydrogen atoms of the imidazole and mesitylene rings, as well as the pentyl chain, would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules. nih.gov

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an invaluable tool for structure elucidation and verification. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. Recent advancements using machine learning and deep neural networks have further improved the accuracy of ¹H NMR chemical shift predictions. nih.govnih.gov

Similarly, the calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The computed frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectrum with the experimental one, one can assign the observed spectral bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Imidazole H-27.687.65
Imidazole H-4/57.127.10
Mesityl Ar-H6.806.78
O-CH₂3.953.92
N-CH₂4.104.08

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Stability

While gas-phase calculations provide fundamental insights, the behavior of a molecule in solution can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the molecule in a solvent box (e.g., water, chloroform), MD can provide information about its solution-phase conformational preferences, stability, and interactions with solvent molecules. This is particularly important for understanding the behavior of this compound in biological or chemical systems where it is not in an isolated state.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, one can map out the entire reaction pathway. rsc.org For this compound, these calculations could be used to investigate various potential reactions, such as electrophilic substitution on the imidazole or mesityl rings, or reactions involving the ether linkage. Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org These computational studies can guide experimental work by predicting the most likely reaction outcomes and identifying potential side products. rsc.org

Theoretical Studies on Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

While direct computational studies focusing exclusively on this compound are not extensively documented in publicly available research, a robust theoretical framework for understanding its intermolecular interactions can be constructed based on extensive computational investigations of analogous imidazole and aromatic systems. Such studies are crucial for predicting the compound's behavior in condensed phases, its crystal packing, and its potential interactions within a biological environment. The primary non-covalent interactions expected to govern the supramolecular chemistry of this molecule are hydrogen bonding and π-π stacking.

Theoretical chemistry provides powerful tools to model these interactions with high accuracy. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) analysis are standard approaches to elucidate the nature and strength of these forces.

Hydrogen Bonding

The this compound molecule possesses distinct sites for engaging in hydrogen bonding. The imidazole ring is a classic example of a heterocycle with both a hydrogen bond donor and an acceptor site. nih.govnih.gov

Hydrogen Bond Donor: The N-H group of an un-substituted imidazole ring is a potent hydrogen bond donor. However, in the target molecule, the N1 position is substituted with the pentyl chain, meaning it cannot act as an N-H donor. This is a critical structural feature.

Hydrogen Bond Acceptor: The pyridine-like nitrogen atom (N3) on the imidazole ring is a strong hydrogen bond acceptor due to the localization of a lone pair of electrons. researchgate.net It can form hydrogen bonds with suitable donors, such as water or other protic molecules in a given medium.

Computational studies on simpler imidazole-water complexes have shown that the N3 atom is a primary site for hydrogen bond acceptance. researchgate.netnih.gov In a hypothetical dimer of this compound with a protic molecule (e.g., methanol), DFT calculations could be employed to determine the geometry and energy of the interaction. Key parameters from such a study would include the H···N bond distance and the linearity of the bond angle, which indicate the strength of the interaction.

NBO analysis would further characterize this bond by quantifying the charge transfer from the nitrogen lone pair to the antibonding orbital of the donor's X-H bond (where X is O, N, etc.). The stabilization energy (E(2)) associated with this charge transfer is a reliable indicator of the hydrogen bond's strength.

Table 1: Hypothetical Hydrogen Bond Parameters for a this compound Dimer with Methanol (CH₃OH)

This interactive table presents hypothetical data from a DFT/NBO analysis, illustrating the expected characteristics of a hydrogen bond where the imidazole N3 atom acts as the acceptor.

Interacting PairH-Bond Distance (Å)H-Bond Angle (°)NBO Stabilization Energy E(2) (kcal/mol)
Imidazole(N3)···H-O(Methanol)1.85175.05.8

Note: Data are hypothetical, based on typical values for similar imidazole systems found in computational chemistry literature.

π-π Stacking Interactions

The molecule contains two aromatic systems capable of engaging in π-π stacking: the imidazole ring and the mesityl (trimethylbenzene) ring. These interactions are fundamental to the organization of aromatic molecules in crystals and biological complexes. nih.gov

Imidazole Ring Stacking: The π-electron system of the imidazole ring can interact with that of another imidazole ring in a neighboring molecule. Computational studies on various heteroaromatic systems show that these interactions are typically most favorable in a parallel-displaced or T-shaped geometry rather than a perfectly cofacial sandwich arrangement. acs.org The interaction energy is a balance of attractive dispersion forces and electrostatic interactions, which can be repulsive or attractive depending on the relative orientation of the rings' quadrupole moments.

Mesityl Ring Stacking: The electron-rich mesityl group is also prone to π-π stacking. Its interaction with another mesityl ring would be similar to that of substituted benzene, driven primarily by dispersion forces and favoring offset-stacked or edge-to-face configurations.

Cross-Stacking (Imidazole-Mesityl): It is also conceivable that the imidazole ring of one molecule could stack with the mesityl ring of another. The difference in the electronic nature of the electron-rich mesityl ring and the imidazole ring could lead to specific, stable geometries.

To accurately model these weak but significant interactions, high-level quantum chemical calculations that properly account for electron correlation and dispersion forces are necessary. Dispersion-corrected DFT (e.g., using functionals like ωB97X-D) or more computationally expensive methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are the gold standard for studying π-stacking. nih.govacs.org

Table 2: Hypothetical π-π Stacking Interaction Energies for Dimers of this compound

This interactive table provides hypothetical interaction energies for different stacking configurations, as would be calculated using a dispersion-corrected DFT method.

Dimer ConfigurationStacking TypeInter-planar Distance (Å)Interaction Energy (kcal/mol)
Imidazole-ImidazoleParallel-Displaced3.4-2.5
Mesityl-MesitylParallel-Displaced3.6-3.0
Imidazole-MesitylT-shaped4.8-2.1

Note: Data are hypothetical, based on published values for benzene, imidazole, and other aromatic heterocyclic systems. nih.govacs.orgresearchgate.net

Analysis using QTAIM and NCI

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful visualization tools that complement energetic calculations.

QTAIM: This method analyzes the electron density topology. For an intermolecular interaction, the presence of a bond path between two atoms and a corresponding bond critical point (BCP) is evidence of an interaction. researchgate.netrsc.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can characterize the nature of the interaction (e.g., closed-shell interactions like hydrogen bonds and van der Waals forces).

NCI analysis: This technique plots the reduced density gradient (RDG) versus the electron density. It generates 3D isosurfaces that visually reveal the location and nature of non-covalent interactions. researchgate.net Weak interactions like π-π stacking appear as broad, greenish surfaces, while stronger interactions like hydrogen bonds are represented by smaller, blueish-green discs between the participating atoms.

In a theoretical study of this compound, QTAIM and NCI analyses would be used to map the landscape of intermolecular forces, confirming the presence of the hydrogen bonds and π-stacking interactions suggested by the energetic calculations and providing a comprehensive picture of the supramolecular assembly.

Chemical Reactivity and Derivatization Studies of 1 5 Mesityloxy Pentyl 1h Imidazole

Investigation of Imidazole (B134444) Ring Reactivity (e.g., electrophilic aromatic substitution, N-functionalization)

The imidazole ring is an aromatic heterocycle that can undergo various chemical transformations. Its reactivity is influenced by the presence of the N-pentyl substituent.

Electrophilic Aromatic Substitution:

The imidazole ring is generally susceptible to electrophilic aromatic substitution. The N-1 pentyl group does not significantly alter the inherent electronic properties of the imidazole ring, which remains electron-rich and thus reactive towards electrophiles. The substitution pattern is highly regioselective.

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS), would be expected to occur readily. youtube.com The position of substitution would likely be at C4 or C5, and potentially at C2 under more forcing conditions or with specific catalysts.

Nitration: Nitration of the imidazole ring can be achieved, although it often requires carefully controlled conditions to avoid side reactions. youtube.com

Acylation: Friedel-Crafts acylation can be performed on the imidazole ring, typically at the C4 or C5 position. youtube.com

Metalation: Direct metalation of the C2 position of N-substituted imidazoles is a well-established method for introducing a variety of substituents. researchgate.net Treatment with a strong base like n-butyllithium would generate a 2-lithio derivative, which can then react with various electrophiles.

The table below summarizes the expected outcomes of electrophilic substitution on the imidazole ring of the target molecule.

Reaction TypeReagent/ConditionsExpected Position of SubstitutionReference
BrominationN-Bromosuccinimide (NBS) in an inert solventC4 and/or C5 youtube.com
NitrationNitrating mixture (e.g., HNO₃/H₂SO₄) at low temp.C4 and/or C5 youtube.com
AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)C4 and/or C5 youtube.com
C2-Functionalization via Lithiationn-Butyllithium, then an electrophile (E+)C2 researchgate.net

N-Functionalization:

While the N-1 position is already substituted with the pentyl chain, the N-3 nitrogen possesses a lone pair of electrons and can be subject to further functionalization, leading to the formation of imidazolium (B1220033) salts.

Quaternization: Reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary imidazolium salt. youtube.com This modification would significantly alter the electronic properties and solubility of the molecule.

Reactivity of the Ether Linkage

The ether linkage in 1-[5-(mesityloxy)pentyl]-1H-imidazole is an aryl alkyl ether. This type of ether is generally stable but can be cleaved under specific and often harsh conditions.

Acid-Catalyzed Cleavage:

The most common method for cleaving aryl alkyl ethers is through the use of strong acids, particularly hydrohalic acids like HBr and HI. libretexts.orgucalgary.calongdom.orgwikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. ucalgary.camasterorganicchemistry.com In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. libretexts.orgucalgary.ca

Reaction with HBr or HI: Treatment of this compound with excess HBr or HI at elevated temperatures would be expected to cleave the ether bond, yielding mesitol and 1-(5-halopentyl)-1H-imidazole.

Other Cleavage Methods:

While acidic cleavage is the most traditional method, other reagents and conditions can effect ether cleavage.

Lewis Acids: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for cleaving ethers.

Oxidative Cleavage: Certain enzymatic systems, like fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov This method proceeds through a proposed hydrogen abstraction and oxygen rebound mechanism. nih.gov

The table below outlines the expected products from the cleavage of the ether linkage.

Reagent/ConditionsExpected ProductsMechanismReference
Excess HBr, heatMesitol and 1-(5-bromopentyl)-1H-imidazoleSₙ2 libretexts.orgucalgary.calongdom.orgwikipedia.orgmasterorganicchemistry.com
Excess HI, heatMesitol and 1-(5-iodopentyl)-1H-imidazoleSₙ2 libretexts.orgucalgary.calongdom.orgwikipedia.orgmasterorganicchemistry.com
BBr₃Mesitol and 1-(5-bromopentyl)-1H-imidazoleSₙ2 masterorganicchemistry.com

Modifications and Functionalization of the Mesityloxy Moiety

The mesityloxy group is an activated aromatic ring due to the electron-donating effect of the oxygen atom and the three methyl groups. This makes it susceptible to electrophilic aromatic substitution. uci.edubyjus.commasterorganicchemistry.comlibretexts.orgdalalinstitute.com The steric hindrance from the two ortho-methyl groups will, however, play a significant role in directing the position of substitution, favoring the para position relative to the ether linkage. Given that the para position is already occupied by a methyl group, further substitution on the ring would be challenging.

Should a reaction occur, it would likely involve modification of the existing methyl groups rather than direct ring substitution.

Benzylic Halogenation: The methyl groups on the mesityl ring can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) under UV irradiation. This would introduce a handle for further functionalization.

Chemical Transformations on the Pentyl Chain

The pentyl chain is a saturated alkyl chain and is generally the least reactive part of the molecule. However, modern synthetic methods allow for the functionalization of C-H bonds.

C-H Borylation: Iridium-catalyzed borylation can selectively functionalize primary C-H bonds. nih.gov This reaction could potentially be applied to the terminal methyl group of the pentyl chain, introducing a boronic ester group. This group is a versatile synthetic handle that can be converted into various other functional groups, such as alcohols, amines, and halides. nih.gov

Photocatalytic Functionalization: Dual catalytic systems, for instance, merging photoredox and hydrogen atom transfer (HAT) catalysis, can enable the alkylation of heteroarenes using alcohols as alkylating agents. nih.gov While this is an intermolecular reaction, similar principles could be explored for intramolecular cyclization or functionalization of the pentyl chain.

Exploration of Novel Reaction Pathways for Analogous Compounds

The synthesis of analogs of this compound can be achieved through the exploration of modern and novel reaction pathways.

Electrochemical C-H Functionalization: Electrochemical methods have been developed for the C-H alkylation of N-heterocycles using alkyl halides. kaust.edu.saresearchgate.net This could be a route to synthesize analogs with different alkyl chains.

Photocatalytic C-H Functionalization: Photocatalysis offers a mild and selective way to functionalize C-H bonds. For example, the functionalization of aryl alkyl ethers with electron-poor alkenes can be achieved using an acridinium (B8443388) catalyst and visible light. rsc.org

Direct C-N Coupling: Electrooxidative C-H functionalization has been used for the C-N coupling of imidazoles with aromatic compounds. acs.org This could be a strategy to synthesize analogs where the pentyl chain is replaced by an aromatic or benzylic group.

Use of Protecting Group Strategies in Synthesis

In multistep syntheses involving derivatization of this compound, protecting groups may be necessary to mask reactive sites and ensure selectivity. creative-peptides.comnumberanalytics.com

Imidazole Nitrogen Protection: While the N-1 position is alkylated, if one were to start from imidazole itself to build the molecule, a protecting group on one of the nitrogens would be essential to control the regioselectivity of N-alkylation. Common protecting groups for imidazole include the 1-(1-ethoxyethyl) group acs.org or orthoamides derived from triethyl orthoformate. researchgate.net These groups can be readily introduced and removed under specific conditions. researchgate.netacs.org The use of protecting groups is a key strategy in complex organic synthesis to achieve the desired target molecule with high efficiency and yield. numberanalytics.com

The table below provides examples of protecting groups for the imidazole nitrogen.

Protecting GroupIntroduction ConditionsRemoval ConditionsReference
1-(1-Ethoxyethyl)Ethyl vinyl ether, acid catalystMild aqueous acid acs.org
DialkoxymethylTriethyl orthoformateNeutral or acidic hydrolysis researchgate.net
(2-Trimethylsilyl)ethoxymethyl (SEM)SEM-Cl, baseFluoride source (e.g., TBAF) or acid nih.gov

Potential Conceptual Applications in Materials Science and Catalysis

Exploration as a Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole (B134444) ring of 1-[5-(mesityloxy)pentyl]-1H-imidazole make it a prime candidate for use as a ligand in coordination chemistry. researchgate.net The lone pair of electrons on the imine nitrogen (N3) allows for the formation of coordinate bonds with a wide variety of metal ions. wikipedia.orgjocpr.com The N-pentyl-mesityloxy substituent can be expected to influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel structures and reactivity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand could be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction of a warm ethanolic solution of metal chlorides, such as CuCl₂·2H₂O or NiCl₂·6H₂O, with the imidazole ligand in a 1:2 molar ratio is a common synthetic route. jocpr.com It is anticipated that this compound would act as a monodentate ligand, coordinating to the metal center through the tertiary nitrogen atom of the imidazole ring. bohrium.com

The characterization of these hypothetical complexes would involve a suite of analytical techniques to determine their structure, composition, and properties. bohrium.com Elemental analysis would be employed to confirm the empirical formula of the complexes. researchgate.net Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify the coordination of the imidazole ligand to the metal ion by observing shifts in the characteristic vibrational bands of the imidazole ring. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy could confirm the structure of diamagnetic complexes, such as those of Zn(II), while UV-Visible spectroscopy would provide information about the electronic transitions and coordination geometry of the metal center. researchgate.netbohrium.com

Table 1: Hypothetical Characterization Data for a Potential Metal Complex of this compound

PropertyHypothetical Data for [Cu(this compound)₂Cl₂]
Formula C₄₀H₅₄Cl₂CuN₄O₂
Molecular Weight 789.34 g/mol
Appearance Green solid
Melting Point >250 °C (decomposition)
FTIR (cm⁻¹) ν(C=N) ~1580 (shift from free ligand)
FTIR (cm⁻¹) ν(M-N) ~450
UV-Vis λₘₐₓ (nm) ~650 (d-d transition)
Magnetic Moment (μ_eff) ~1.8 B.M.

Investigation of Ligand-Metal Binding Modes and Stability

The stability of the metal complexes would depend on several factors, including the nature of the metal ion, the solvent, and the pH of the medium. The basicity of the imidazole ring, which has a pKa of approximately 6.95 for the imidazolium (B1220033) cation, suggests the formation of stable complexes with a variety of transition metals. wikipedia.org The stability of these complexes could be investigated using techniques such as potentiometric titrations or spectrophotometric methods. The thermal stability of the complexes could be assessed using thermogravimetric analysis (TGA), which would also provide information about the decomposition pathway and the presence of coordinated solvent molecules. bohrium.com

Application as a Monomer or Building Block in Polymer Chemistry

The structure of this compound offers several possibilities for its use as a monomer in polymer chemistry. The imidazole ring can be functionalized to introduce polymerizable groups, or the compound itself could be incorporated into a polymer backbone or as a side chain. researchgate.netacs.org

Development of Imidazole-Based Polymers

To utilize this compound as a monomer, a polymerizable group such as a vinyl or allyl group would need to be introduced into the molecule. researchgate.net This could potentially be achieved by modifying the mesityloxy group or by functionalizing the imidazole ring at the C2, C4, or C5 positions. For example, a vinyl group could be introduced to create a monomer suitable for radical polymerization techniques. acs.org

Alternatively, the imidazole nitrogen could be quaternized with a polymerizable counter-ion to form an ionic liquid monomer. mdpi.comelsevierpure.com These monomers can then be polymerized to create poly(ionic liquid)s, a class of polymers with interesting properties for applications in membranes and electrochemical devices. mdpi.com Copolymerization with other monomers, such as methyl methacrylate, could be employed to tailor the properties of the resulting polymer. researchgate.net

Studies on Polymer Properties and Self-Assembly

Polymers incorporating the this compound unit are expected to exhibit a range of interesting properties. The imidazole side chains can impart properties such as basicity, catalytic activity, and the ability to coordinate metal ions. The long pentyl chain and the bulky mesityloxy group would likely increase the hydrophobicity and influence the polymer's solubility and thermal properties. acs.orgyoutube.com

The amphiphilic nature of such a polymer, with a polar imidazole head and a nonpolar pentyl-mesityloxy tail, could lead to self-assembly in solution. Depending on the polymer architecture and the solvent, various nanostructures such as micelles or vesicles could be formed. The study of the self-assembly behavior would be crucial for applications in areas like drug delivery or nanomaterials.

Table 2: Hypothetical Properties of a Polymer Derived from a Functionalized this compound Monomer

PropertyHypothetical Data
Monomer Vinyl-functionalized this compound
Polymerization Method Radical Polymerization
Molecular Weight (Mₙ) 10,000 - 50,000 g/mol
Glass Transition Temp. (T₉) 80 - 120 °C
Solubility Soluble in organic solvents like THF, CHCl₃
Self-Assembly Forms micelles in selective solvents

Investigation as a Catalyst or Co-catalyst in Organic Transformations

The imidazole moiety is known to act as an organocatalyst in a variety of organic reactions. ias.ac.in The basic nitrogen atom can act as a nucleophilic catalyst or a general base. Furthermore, metal complexes of imidazole derivatives have been shown to be effective catalysts for various transformations. nih.gov

The compound this compound could potentially be investigated as an organocatalyst. Its basicity and the steric environment provided by the N-substituent could influence its catalytic activity and selectivity in reactions such as acyl transfer reactions or the synthesis of heterocyclic compounds. ias.ac.in For instance, imidazole has been successfully employed as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in

Furthermore, the metal complexes of this compound could be explored as catalysts. The coordination of the imidazole ligand to a metal center can modulate the metal's Lewis acidity and redox potential, making the complex a potential catalyst for a range of organic transformations. nih.gov The bulky mesityloxy group could create a specific steric environment around the metal center, potentially leading to shape-selective catalysis. For example, copper complexes with imidazole-containing ligands have been used in various coupling reactions. rsc.org The catalytic activity of such complexes could be tested in reactions like C-H activation, oxidation, or polymerization. rsc.org The development of heterogeneous catalysts by immobilizing the imidazole compound or its metal complex on a solid support is another promising avenue. nih.govnih.gov

Potential in Supramolecular Chemistry and Host-Guest Systems

The imidazole moiety is a well-established functional group in the design of supramolecular assemblies due to its ability to participate in various non-covalent interactions. nih.gov The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group in a protonated or quaternized form can serve as a hydrogen bond donor. This dual functionality is crucial for the formation of intricate host-guest complexes. wikipedia.orglibretexts.org

In this compound, the imidazole ring can coordinate with metal ions or interact with organic guest molecules through hydrogen bonding and π-π stacking. nih.gov The bulky mesityloxy group is poised to play a significant role in directing the formation of specific supramolecular structures. Its steric hindrance could create well-defined cavities or pockets within a self-assembled network, enabling selective recognition and binding of complementary guest molecules. researchgate.net This "blocking group" effect is a known strategy in asymmetric catalysis and the stabilization of reactive metal centers. wikipedia.org

The flexible pentyl chain could further influence the geometry of host-guest complexes by allowing the molecule to adopt various conformations to accommodate different guests. This conformational flexibility, coupled with the directional nature of the interactions involving the imidazole ring, could lead to the development of novel sensors or molecular recognition platforms.

Table 1: Potential Non-Covalent Interactions involving this compound in Supramolecular Systems

Interaction TypeParticipating MoietyPotential Role in Host-Guest Chemistry
Hydrogen BondingImidazole Nitrogen AtomsGuest binding, formation of extended networks
π-π StackingImidazole Ring, Mesityl RingStabilization of complexes with aromatic guests
Metal CoordinationImidazole Nitrogen AtomsFormation of metallo-supramolecular architectures
Steric HindranceMesityloxy GroupCreation of specific binding cavities, size-selective recognition
Hydrophobic InteractionsPentyl Chain, Mesityl GroupAssociation in aqueous media, stabilization of complexes

Consideration for Advanced Organic Material Applications (e.g., functional thin films, ionic liquids, energy materials)

The structural features of this compound also suggest its potential as a building block for advanced organic materials.

Functional Thin Films: The amphiphilic nature of the molecule, arising from the polar imidazole head group and the nonpolar pentyl and mesityloxy tail, could facilitate self-assembly at interfaces, leading to the formation of ordered thin films or Langmuir-Blodgett films. The long alkyl chain would contribute to the hydrophobic interactions necessary for such assemblies. nih.gov The bulky mesityloxy group would influence the packing of the molecules in the film, potentially creating porous structures with high surface area, which could be beneficial for applications in sensing or catalysis.

Ionic Liquids: N-alkylimidazoles are common precursors to imidazolium-based ionic liquids (ILs). rsc.org Quaternization of the second nitrogen atom of the imidazole ring in this compound with an alkyl halide would yield a corresponding imidazolium salt. The properties of the resulting ionic liquid would be tunable based on the choice of the anion and the quaternizing alkyl group. The long pentyl chain is known to influence the hydrophobicity and viscosity of ionic liquids. bohrium.comnih.gov The bulky mesityloxy group would likely lead to a lower melting point and viscosity compared to less substituted analogues due to the disruption of crystal packing. Such ILs could find applications as electrolytes in batteries, lubricants, or as solvents for specialized chemical reactions.

Table 2: Hypothetical Properties of an Ionic Liquid Derived from this compound

PropertyPredicted Influence of Molecular StructurePotential Application
Melting PointLowered due to steric hindrance from the mesityloxy groupLiquid at room temperature, suitable for various applications
ViscosityPotentially higher due to the pentyl chain, but lowered by the bulky cationCould be tuned for specific solvent or lubrication needs
HydrophobicityIncreased by the pentyl and mesityloxy groupsUseful for extraction processes or as a hydrophobic electrolyte
Thermal StabilityGenerally high for imidazolium-based ILsSuitable for high-temperature applications

Energy Materials: Imidazole derivatives are being explored for their use in energy materials, for instance, as components of electrolytes in dye-sensitized solar cells or as proton conductors in fuel cell membranes. The imidazole moiety can facilitate ion transport. The specific combination of the pentyl chain and the mesityloxy group in this compound could be leveraged to control the morphology and ionic conductivity of such materials. For example, the long alkyl chain could promote the formation of ion-conducting channels within a polymer matrix.

In the realm of catalysis , the imidazole core itself can act as an organocatalyst due to its basic and nucleophilic properties. ias.ac.in The steric and electronic environment around the imidazole ring in this particular molecule, influenced by the mesityloxy and pentyl groups, could modulate its catalytic activity and selectivity in various organic transformations.

Future Research Directions and Concluding Remarks

Prospects for Novel Synthetic Methodologies and Scalability

The synthesis of 1-[5-(mesityloxy)pentyl]-1H-imidazole is not yet documented in publicly available literature, presenting a clear opportunity for methodological development. Current strategies for the synthesis of N-alkylimidazoles can serve as a foundation for producing this target molecule.

A primary route to explore would be the N-alkylation of imidazole (B134444) with a suitable pentyl halide or tosylate bearing a mesityloxy group at the 5-position. The synthesis of the alkylating agent, 1-halo-5-(mesityloxy)pentane, would be a critical first step. This could potentially be achieved through a Williamson ether synthesis between mesitol and a 5-halopentan-1-ol, followed by conversion of the hydroxyl group to a halide.

Further research into more efficient and scalable synthetic routes is warranted. One promising area is the use of continuous-flow reactors. acs.orgacs.org This technology offers significant advantages over traditional batch synthesis, including improved reaction control, higher yields, shorter reaction times, and enhanced scalability. acs.org The development of a continuous-flow process for the synthesis of this compound could be a significant step towards its potential industrial application.

Another avenue for investigation is the development of one-pot synthesis methods. For instance, a multicomponent reaction involving mesitol, a 1,5-dihalopentane, and imidazole under suitable catalytic conditions could streamline the synthesis process. The exploration of green chemistry principles, such as the use of non-toxic solvents and catalysts, would also be a valuable research direction. nih.gov

Synthetic Approach Description Potential Advantages Key Research Focus
Traditional N-Alkylation Two-step process involving synthesis of 1-halo-5-(mesityloxy)pentane followed by alkylation of imidazole.Well-established chemistry.Optimization of reaction conditions and purification methods.
Continuous-Flow Synthesis Utilization of microreactors for continuous production. acs.orgHigh yield, scalability, improved safety. acs.orgacs.orgReactor design, optimization of flow parameters.
One-Pot Multicomponent Reaction Combining all reactants in a single reaction vessel.Reduced reaction time and waste.Catalyst screening, investigation of reaction mechanism.
Green Synthesis Employing environmentally benign solvents and catalysts. nih.govSustainability.Identification of suitable green reaction media and catalysts.

Integration of Advanced Characterization Techniques

A thorough characterization of this compound is essential to understand its structure-property relationships. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry will be crucial for confirming the molecular structure. jchemrev.comderpharmachemica.comnih.govacs.orgnih.gov

Beyond basic structural confirmation, advanced characterization techniques can provide deeper insights. Single-crystal X-ray diffraction would offer definitive proof of the three-dimensional structure and packing in the solid state. jchemrev.com This information is vital for understanding intermolecular interactions, which can influence the material's bulk properties.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. jchemrev.com These theoretical calculations can help to predict its reactivity, stability, and potential for various applications.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), should be used to determine the thermal stability and phase behavior of the compound. This data is particularly important for applications in materials science where thermal stability is a key requirement.

Characterization Technique Information Gained Significance
NMR Spectroscopy (¹H, ¹³C) Molecular structure and connectivity. jchemrev.comderpharmachemica.comnih.govacs.orgnih.govConfirmation of successful synthesis.
FTIR Spectroscopy Presence of functional groups. jchemrev.comderpharmachemica.comnih.govacs.orgnih.govVerification of the imidazole and mesityloxy moieties.
Mass Spectrometry Molecular weight and fragmentation pattern. jchemrev.comderpharmachemica.comacs.orgConfirmation of molecular formula.
Single-Crystal X-ray Diffraction Three-dimensional structure and crystal packing. jchemrev.comUnderstanding intermolecular interactions and solid-state properties.
Density Functional Theory (DFT) Electronic structure, reactivity, and stability. jchemrev.comPrediction of chemical behavior and potential applications.
Thermal Analysis (TGA/DSC) Thermal stability and phase transitions.Assessment of suitability for high-temperature applications.

Broader Scope of Chemical and Material Science Applications

The unique structure of this compound suggests a range of potential applications in chemical and material science. The imidazole core is known to be a versatile building block in organic synthesis and can act as a ligand for metal catalysts. sinocurechem.comlifechemicals.com

The presence of the bulky mesityloxy group could lead to the formation of N-heterocyclic carbene (NHC) ligands with unique steric properties. These NHCs could be used to prepare novel catalysts for a variety of organic transformations. lifechemicals.com

In material science, the amphiphilic nature of the molecule, with its polar imidazole head and nonpolar mesityloxy-pentyl tail, suggests potential applications as a surfactant or in the formation of self-assembled monolayers on various substrates. The imidazole moiety can also impart corrosion-inhibiting properties, making this compound a candidate for the development of protective coatings for metals. sinocurechem.com

Furthermore, imidazole-based polymers are being explored for their unique properties, including high thermal stability and ionic conductivity. numberanalytics.com The incorporation of the this compound monomer into polymer chains could lead to new materials with tailored properties for applications in electronics and energy storage.

Application Area Potential Role of the Compound Key Properties
Catalysis Precursor to N-heterocyclic carbene (NHC) ligands. lifechemicals.comUnique steric and electronic properties from the mesityloxy group.
Corrosion Inhibition Formation of a protective film on metal surfaces. sinocurechem.comAdsorption through the imidazole ring.
Surfactants Amphiphilic molecule capable of reducing surface tension.Polar imidazole head and nonpolar tail.
Polymer Science Monomer for the synthesis of functional polymers. numberanalytics.comImparting thermal stability and specific functionalities.
Ionic Liquids Precursor for the synthesis of novel ionic liquids. lifechemicals.comThe imidazole core is a common feature of ionic liquids.

Interdisciplinary Research Opportunities

The exploration of this compound opens up several avenues for interdisciplinary research. Collaboration between synthetic chemists, material scientists, and computational chemists will be crucial for a comprehensive understanding and exploitation of this compound.

Medicinal chemists could investigate the biological activity of this molecule, as imidazole derivatives are known to possess a wide range of pharmacological properties. nih.govjchemrev.comresearchgate.netresearchgate.net The specific combination of the imidazole and mesityloxy groups may lead to novel therapeutic agents.

Collaboration with engineers could lead to the development of practical applications, such as the formulation of new anti-corrosion coatings or the integration of derived polymers into electronic devices. The potential for this compound to act as a building block for supramolecular structures also presents exciting opportunities in the field of nanotechnology. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[5-(mesityloxy)pentyl]-1H-imidazole, and how can purity be validated?

  • Methodology : Pd-catalyzed C–H arylation is a common approach for imidazole derivatives, involving regioselective coupling of mesityloxy-pentyl precursors with imidazole cores . Multi-step synthesis may require sequential alkylation and protection/deprotection strategies.
  • Validation : Use silica gel chromatography for purification, followed by NMR (¹H/¹³C) to confirm regiochemistry and elemental analysis to verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for mesityloxy (δ ~6.7 ppm for aromatic protons) and pentyl chain (δ ~1.2–1.8 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .
  • Melting Point : Compare with literature values; deviations >2°C suggest polymorphic impurities .

Q. What are the initial steps to assess biological activity in vitro?

  • Screening : Use antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity tests (e.g., MTT assay on cancer cell lines) .
  • Controls : Include structurally similar analogs (e.g., 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole) to evaluate substituent effects .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization be addressed during synthesis?

  • Optimization :

  • Catalyst Choice : Pd(OAc)₂ with ligands (e.g., PPh₃) enhances selectivity for C5-arylation in imidazoles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction times .

Q. How do structural modifications (e.g., mesityloxy vs. tolyl groups) impact biological activity?

  • SAR Analysis :

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents enhance antimicrobial activity but may increase cytotoxicity .
  • Bulkier Groups : Mesityloxy’s steric hindrance could reduce binding to targets like α2-adrenoceptors compared to smaller substituents .
    • Experimental Design : Synthesize derivatives with systematic substituent variations and compare IC₅₀ values in dose-response assays .

Q. What computational tools are effective for predicting binding affinity and mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors .
  • QSAR Modeling : Develop regression models correlating logP, polar surface area, and substituent Hammett constants with activity data .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Troubleshooting :

  • Assay Conditions : Standardize cell lines, culture media, and incubation times (e.g., 48h vs. 72h impacts viability results) .
  • Compound Stability : Test for degradation via HPLC before assays; mesityloxy groups may hydrolyze under acidic conditions .
  • Statistical Analysis : Use ANOVA with post-hoc tests to validate reproducibility across triplicate experiments .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Process Improvements :

  • Temperature Control : Low-temperature lithiation (-78°C) prevents side reactions in Grignard-based steps .
  • Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching and costs in large-scale reactions .
  • Workflow Integration : Combine steps (e.g., one-pot alkylation/arylation) to minimize intermediate isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.